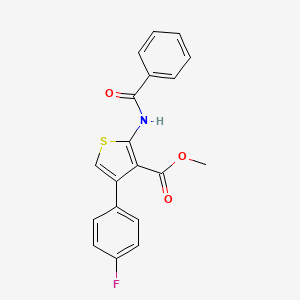
Methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound with an intriguing structure. It combines a thiophene ring, a benzamide group, and an ester functionality. The compound’s systematic name provides insight into its composition: the methyl ester of 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylic acid.
Preparation Methods
Synthetic Routes::
Thiophene Synthesis: The thiophene core can be synthesized via or using appropriate starting materials. For example, reaction of 2-benzamido-4-(4-fluorophenyl)acetyl chloride with thiophene-3-carboxylic acid yields the desired compound.
Esterification: The methyl ester group is introduced by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Amide Formation: The benzamide moiety is formed by reacting the carboxylic acid with aniline or its derivatives.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient reagent selection, and purification steps. The compound’s commercial availability may vary based on demand and patent considerations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiophene ring can undergo oxidation to form thiophene-3-carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The fluorine-substituted phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
- Oxidation: Thiophene-3-carboxylic acid.
- Reduction: Methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate alcohol.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its heterocyclic scaffold.
Pesticide Research: Thiophene derivatives exhibit pesticidal properties.
Materials Science: Used as building blocks for organic semiconductors and conducting polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other thiophene-based esters and amides.
Uniqueness: The combination of benzamide, fluorophenyl, and thiophene moieties sets it apart.
Properties
Molecular Formula |
C19H14FNO3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H14FNO3S/c1-24-19(23)16-15(12-7-9-14(20)10-8-12)11-25-18(16)21-17(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
InChI Key |
UHEILQAQMGIDRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















